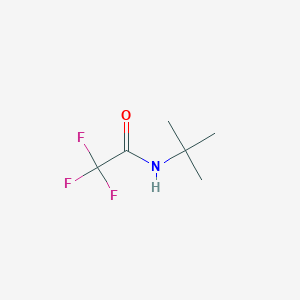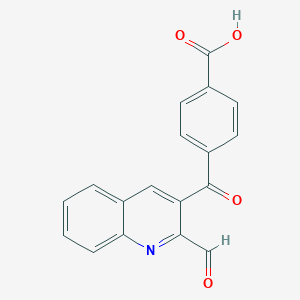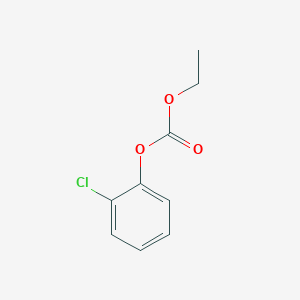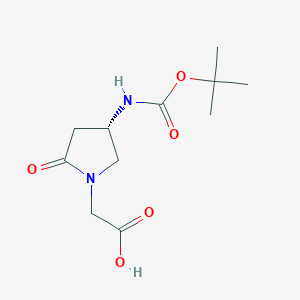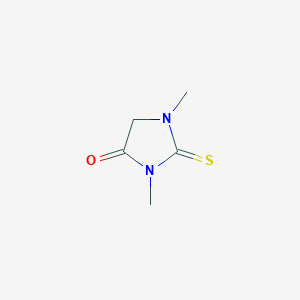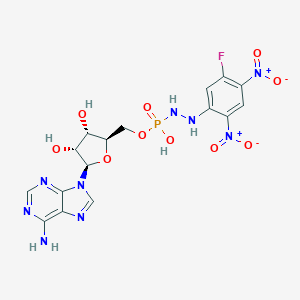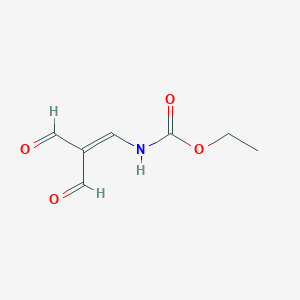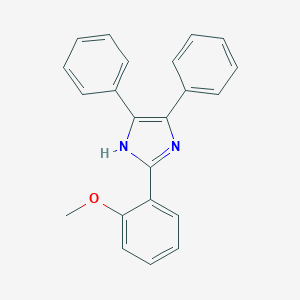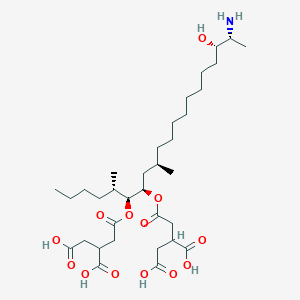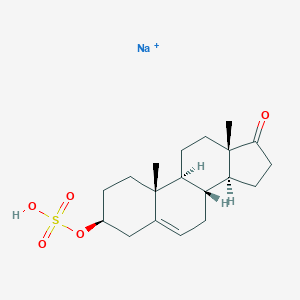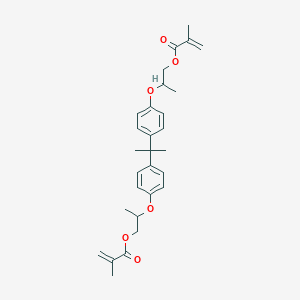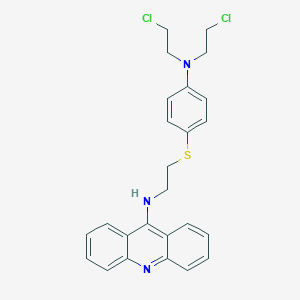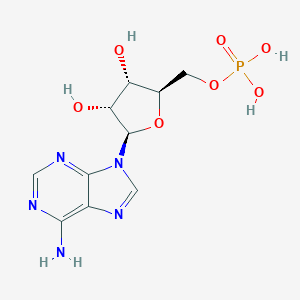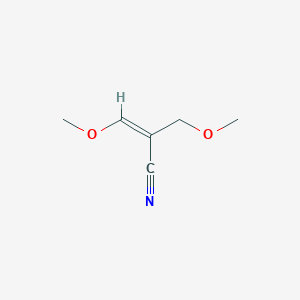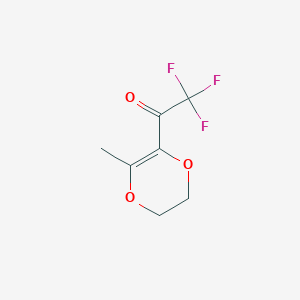
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI), also known as trifluoroacetylacetone, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the synthesis of various organic compounds and has numerous applications in the field of chemistry.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) is not well understood. However, studies have shown that this compound can act as a chelating agent and can form stable complexes with metal ions. These complexes have been shown to have various biological and chemical properties, including antibacterial and antifungal activities.
Biochemische Und Physiologische Effekte
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals. These properties make it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) in lab experiments is its ability to form stable complexes with metal ions. This property makes it a useful ligand in metal complex chemistry. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines and organisms. Therefore, caution should be taken when handling this compound in lab experiments.
Zukünftige Richtungen
There are numerous future directions for the use of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) in scientific research. One potential direction is the development of new drugs based on this compound. Studies have shown that this compound has antioxidant and antibacterial properties, making it a potential candidate for the development of new drugs.
Another potential direction is the use of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) in the synthesis of novel materials such as metal-organic frameworks and coordination polymers. These materials have numerous applications in various fields, including catalysis, gas storage, and drug delivery.
Conclusion
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) is a chemical compound that has numerous applications in scientific research. This compound is commonly used as a ligand in metal complex chemistry and has been used in the synthesis of various organic compounds. Additionally, it has been shown to have antioxidant and antibacterial properties, making it a potential candidate for the development of new drugs. While there are limitations to the use of this compound in lab experiments, its potential applications make it a promising area of research for the future.
Synthesemethoden
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) can be synthesized through various methods, including the reaction of Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI)tic anhydride with acetylacetone in the presence of a catalyst. Another method involves the reaction of acetylacetone with Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI)tyl chloride in the presence of a base. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) has numerous applications in scientific research. This compound is commonly used as a ligand in metal complex chemistry and has been used in the synthesis of various organic compounds. It has also been used as a reagent in the synthesis of novel materials such as metal-organic frameworks and coordination polymers. Additionally, Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) has been used in the field of medicinal chemistry for the development of new drugs.
Eigenschaften
CAS-Nummer |
135813-43-3 |
|---|---|
Produktname |
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro-(9CI) |
Molekularformel |
C7H7F3O3 |
Molekulargewicht |
196.12 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(6-methyl-2,3-dihydro-1,4-dioxin-5-yl)ethanone |
InChI |
InChI=1S/C7H7F3O3/c1-4-5(13-3-2-12-4)6(11)7(8,9)10/h2-3H2,1H3 |
InChI-Schlüssel |
SFTNDCMCHWAOIM-UHFFFAOYSA-N |
SMILES |
CC1=C(OCCO1)C(=O)C(F)(F)F |
Kanonische SMILES |
CC1=C(OCCO1)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 1-(5,6-dihydro-3-methyl-1,4-dioxin-2-yl)-2,2,2-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



